
1,4,5-Triphenylpyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triphenylpyrrolidine-2,3-dione is a heterocyclic compound characterized by a five-membered pyrrolidine ring with three phenyl groups attached at positions 1, 4, and 5, and two keto groups at positions 2 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,5-Triphenylpyrrolidine-2,3-dione can be synthesized through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-ones with aliphatic amines. The reaction proceeds via the formation of an enamine intermediate, which is stabilized by intramolecular hydrogen bonding . The reaction conditions typically involve the use of ethanol as a solvent and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5-Triphenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1,4,5-Triphenylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,4,5-Triphenylpyrrolidine-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include binding to specific proteins and altering their function, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in the position of substituents.
Pyrrolizines: Another class of compounds with a similar core structure but different functional groups.
Prolinol derivatives: These compounds have a similar ring structure but include hydroxyl groups.
Uniqueness: 1,4,5-Triphenylpyrrolidine-2,3-dione is unique due to the presence of three phenyl groups and two keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Propiedades
Número CAS |
5469-53-4 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1,4,5-triphenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H17NO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(22(21)25)18-14-8-3-9-15-18/h1-15,19-20H |
Clave InChI |
CIAOQAUAMGXMOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


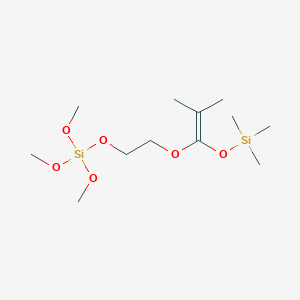

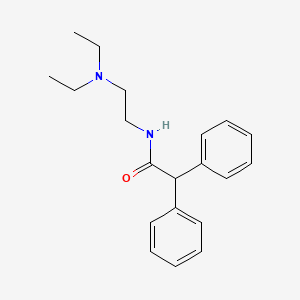
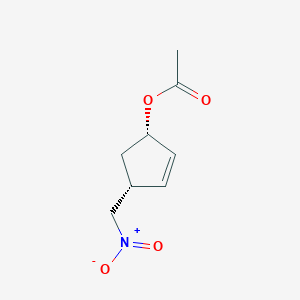
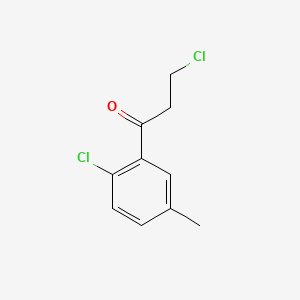
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

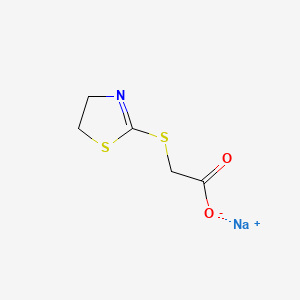
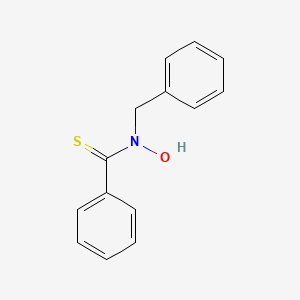
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)

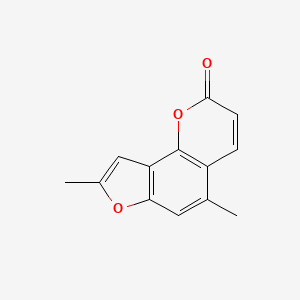
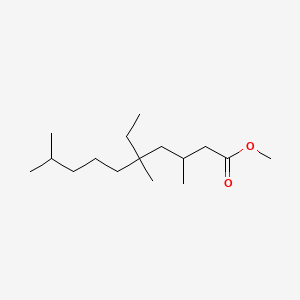
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
